Cas no 193887-45-5 (Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid)

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid is a protected amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The (S)-configuration at the chiral center ensures stereochemical integrity in peptide chain assembly. The 4-methylpentanoic acid side chain provides a hydrophobic character, which can influence peptide solubility and folding. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-chemistry protocols. Its structural features make it suitable for introducing constrained or non-natural amino acid motifs into peptides, aiding in the study of structure-activity relationships.
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid structure
193887-45-5 structure
商品名:Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid
CAS番号:193887-45-5
MF:C22H25NO4
メガワット:367.4382
MDL:MFCD07372888
CID:1035566
PubChem ID:11405946

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
    • Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid
    • (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
    • (S)-Fmoc-beta2-homoleucine
    • (S)-FMoc-2-aMinoMethyl-4-Methyl-pentanoic acid
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl (S)-2-(aminomethyl)-4-methylpentanoic acid
    • 193887-45-5
    • (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
    • CS-0038228
    • AKOS015950061
    • AS-32292
    • (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoicacid
    • A880235
    • (2S)-2-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)-4-METHYLPENTANOIC ACID
    • DTXSID10464932
    • (S)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid
    • MFCD07372888
    • MDL: MFCD07372888
    • インチ: InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
    • InChIKey: ONRQUNUKPSDFFF-HNNXBMFYSA-N
    • ほほえんだ: CC(C[C@H](C(O)=O)CNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C

計算された属性

  • せいみつぶんしりょう: 367.17845
  • どういたいしつりょう: 367.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 498
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • PSA: 75.63

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1048081-100mg
(S)-Fmoc-beta2-homoleucine
193887-45-5 98%
100mg
$155 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX341-50mg
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid
193887-45-5 97%
50mg
1109.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F17580-1g
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
193887-45-5 99%
1g
¥6760.0 2023-09-07
Chemenu
CM183297-1g
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
193887-45-5 95+%
1g
$636 2021-06-09
TRC
F254890-25mg
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid
193887-45-5
25mg
$ 160.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F17580-10g
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
193887-45-5 99%
10g
¥31510.0 2023-09-07
abcr
AB390485-250 mg
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, 98%; .
193887-45-5 98%
250mg
€646.50 2023-06-17
Chemenu
CM183297-100mg
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
193887-45-5 95+%
100mg
$*** 2023-03-29
abcr
AB390485-100mg
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, 98%; .
193887-45-5 98%
100mg
€286.10 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0733-100mg
(2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
193887-45-5 95%
100mg
¥732.0 2024-04-23

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 関連文献

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acidに関する追加情報

Introduction to Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid (CAS No. 193887-45-5)

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid (CAS No. 193887-45-5) is a versatile and important building block in the field of organic synthesis, particularly in the development of peptides and peptidomimetics. This compound, also known as Fmoc-Sarcosine, is widely used in the synthesis of bioactive peptides and proteins due to its unique structural properties and functional groups.

The chemical structure of Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid consists of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group, which is crucial for controlling the reactivity and selectivity during peptide synthesis. The (S) configuration of the chiral center ensures that the compound can be used in enantiomerically pure form, which is essential for many biological applications.

In recent years, significant advancements have been made in the use of Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid in various research areas. One notable application is in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics have shown promise in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid in the synthesis of a novel peptidomimetic that demonstrated potent antiviral activity against influenza virus. The researchers found that the compound's unique structure allowed it to effectively bind to viral proteins, thereby inhibiting viral replication and reducing viral load in infected cells.

Another area where Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid has shown significant potential is in the development of cell-penetrating peptides (CPPs). CPPs are short peptides that can efficiently transport therapeutic agents across cell membranes, making them valuable tools for drug delivery. A recent study published in Biomaterials demonstrated that incorporating Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid into CPPs significantly enhanced their cellular uptake and therapeutic efficacy.

The synthetic route for preparing Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid involves several well-established chemical transformations. The process typically starts with the synthesis of (S)-2-(aminomethyl)-4-methylpentanoic acid from readily available starting materials. The amino group is then protected with the Fmoc group using standard coupling reagents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). This step is critical for ensuring that the amino group remains unreactive during subsequent synthetic steps.

The purity and quality of Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid are essential for its successful application in research and development. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used techniques for characterizing the compound and ensuring its purity. These analytical methods provide detailed information about the molecular structure and help identify any impurities or by-products that may affect its performance.

In addition to its use in peptide synthesis, Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid has also found applications in other areas of organic chemistry. For example, it can be used as a chiral auxiliary in asymmetric synthesis, where it helps control the stereochemistry of reaction products. This property makes it a valuable tool for synthesizing complex organic molecules with specific stereochemical configurations.

The safety and handling of Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid are important considerations for researchers working with this compound. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure. Additionally, proper storage conditions should be maintained to ensure the stability and integrity of the compound.

In conclusion, Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid (CAS No. 193887-45-5) is a highly valuable compound with a wide range of applications in organic synthesis, peptide chemistry, and drug development. Its unique structural properties and functional groups make it an indispensable tool for researchers working on innovative solutions to complex biological problems. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its importance in the field.

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